![molecular formula C20H26N2O9 B611237 TC 2559 Difumarate CAS No. 212332-35-9](/img/structure/B611237.png)
TC 2559 Difumarate
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Overview
Description
TC 2559 Difumarate is a subtype-selective partial agonist for α4β2 nicotinic acetylcholine receptors . It shows selectivity for α4β2 over α2β4, α4β4, and α3β4 receptors . It is a CNS-selective, orally active compound .
Molecular Structure Analysis
The molecular formula of this compound is C20H26N2O9 . Its molecular weight is 438.43 . The chemical name is 4-(5-ethoxy-3-pyridinyl)-N-methyl-(3E)-3-buten-1-amine difumarate .Physical And Chemical Properties Analysis
This compound is soluble to 100 mM in water . It should be stored in desiccate at room temperature .Scientific Research Applications
Neurodegenerative Disease Therapeutic Potential : TC-2559 is a novel nicotinic agonist with marked selectivity for central nervous system receptors over peripheral nervous system receptors. It has shown potential in enhancing cognition without increased locomotor activity, suggesting its utility as a therapeutic agent for neurodegenerative diseases (Bencherif et al., 2000).
Antinociceptive Effects and Analgesic Potential : As a selective α4β2 subtype of nicotinic acetylcholine receptor (nAChR) partial agonist, TC-2559 has demonstrated dose-dependent antinociceptive effects in various pain models. This indicates its potential as a new analgesic drug for treating neuropathic pain (Cheng et al., 2011).
Anti-Inflammatory Properties : In cultured murine macrophages, TC-2559 has shown to suppress the upregulation of inflammatory markers like CC-chemokine ligand 3 (CCL3) and interleukin-1β (IL-1β). This effect is attributed to the inhibition of signal transducer and activator of transcription 3 (pSTAT3), which could be beneficial in the suppression of neuropathic pain (Kiguchi et al., 2015).
Impact on Dopaminergic Neurones in the Ventral Tegmental Area : TC-2559 has been shown to increase the firing and bursting activities of dopaminergic neurones in the ventral tegmental area (VTA), predominantly due to activation of α4β2-like nAChRs. This highlights its potential as a pharmacological tool for studying specific subtypes of nicotinic receptors (Wang et al., 2006).
Mechanism of Action
Target of Action
The primary target of TC 2559 Difumarate is the α4β2 subtype of nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
this compound acts as a subtype-selective partial agonist for α4β2 nicotinic acetylcholine receptors . This means that it binds to these receptors and partially activates them. It displays selectivity for (α4)2(β2)3 receptor stoichiometry .
Biochemical Pathways
Upon activation by this compound, the α4β2 nicotinic acetylcholine receptors can increase dopamine neuronal activity in the ventral tegmental area of rat midbrain slices . This suggests that this compound may influence dopaminergic pathways in the brain.
Pharmacokinetics
It is known that the compound is soluble to 100 mm in water , which could influence its bioavailability.
Result of Action
The activation of α4β2 nicotinic acetylcholine receptors by this compound leads to increased neuronal activity . This can have various effects at the molecular and cellular level, including the attenuation of scopolamine-induced cognitive deficits in a step-through passive avoidance task .
properties
IUPAC Name |
(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWVPSJQGJBDLM-MYBAKCFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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